Product packaging for Benzoic acid, 4-nitro-2-(phenylamino)-(Cat. No.:CAS No. 49551-01-1)

Benzoic acid, 4-nitro-2-(phenylamino)-

Cat. No.: B15474539
CAS No.: 49551-01-1
M. Wt: 258.23 g/mol
InChI Key: NDJFJYDIKGUXRV-UHFFFAOYSA-N
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Description

  • Molecular Formula: Hypothetically, the formula would be C₁₃H₁₀N₂O₄ (based on substitution patterns of similar compounds like 4-fluoro-2-(phenylamino)benzoic acid, C₁₃H₁₀FNO₂ ).
  • Synthesis: Likely routes involve palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) for introducing the phenylamino group , followed by nitration at C4. details synthetic schemes for phenylamino-substituted benzoic acids using Pd(OAc)₂ and BINAP .
  • Applications: Nitro and phenylamino groups are common in pharmaceuticals and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B15474539 Benzoic acid, 4-nitro-2-(phenylamino)- CAS No. 49551-01-1

Properties

CAS No.

49551-01-1

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-anilino-4-nitrobenzoic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)11-7-6-10(15(18)19)8-12(11)14-9-4-2-1-3-5-9/h1-8,14H,(H,16,17)

InChI Key

NDJFJYDIKGUXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-nitro-2-(phenylamino)benzoic acid (hypothetical) with structurally similar compounds from the evidence:

Compound CAS No. Molecular Formula Substituents Molecular Weight Key Properties
4-Nitro-2-(phenylamino)benzoic acid N/A C₁₃H₁₀N₂O₄ -NO₂ (C4), -NHPh (C2) ~258.23 (calc.) Hypothetical: Nitro group increases acidity (lower pKa vs. non-nitro analogs).
2-(Phenylamino)benzoic acid 91-40-7 C₁₃H₁₁NO₂ -NHPh (C2) 213.23 pKa ~2.8 (anthranilic acid derivatives are weakly acidic) .
4-Fluoro-2-(phenylamino)benzoic acid N/A C₁₃H₁₀FNO₂ -F (C4), -NHPh (C2) 243.23 Forms intramolecular N-H∙∙∙O hydrogen bonds; crystal packing via O-H∙∙∙O dimers .
5-Bromo-2-(phenylamino)benzoic acid N/A C₁₃H₁₀BrNO₂ -Br (C5), -NHPh (C2) 292.13 Bromine increases molecular weight; studied for crystal packing via π-π stacking .
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid N/A C₁₆H₁₅NO₆ -NHCO(3,4-diOMePh) (C4), -OH (C3) 317.30 Isolated from natural sources; demonstrates bioactive potential .

Key Observations:

Acidity: The nitro group in 4-nitro-2-(phenylamino)benzoic acid would significantly lower the pKa of the carboxylic acid group compared to non-nitro analogs (e.g., 2-(phenylamino)benzoic acid, pKa ~2.8 ). Nitro’s electron-withdrawing nature enhances acidity.

Solubility: Polar substituents (e.g., -NO₂, -OH) improve water solubility. For example, 4-[(aminoiminomethyl)amino]benzoic acid derivatives () are formulated as methanesulfonate salts for enhanced solubility.

Thermal Stability: Compounds with nitro groups (e.g., 4-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-2-hydroxybenzoic acid, ) often exhibit higher thermal stability due to strong intermolecular interactions.

Biological Activity: Phenylamino and nitro groups are common in drug design. For instance, 4-fluoro-2-(phenylamino)benzoic acid () and its analogs may serve as intermediates in kinase inhibitors .

Preparation Methods

Alkaline Metal Hexamethyldisilazide-Mediated Coupling

The coupling of substituted benzoic acids with aniline derivatives using alkaline metal hexamethyldisilazide bases represents a direct method for introducing the phenylamino group. As detailed in Patent AU773096B2, this approach involves reacting equimolar amounts of a benzoic acid and aniline in tetrahydrofuran (THF) at -78°C with lithium hexamethyldisilazide (LiHMDS) as the base. For 4-nitro-2-(phenylamino)benzoic acid, the reaction would theoretically employ 4-nitrobenzoic acid and aniline in a 1:1 molar ratio with three equivalents of LiHMDS.

The mechanism proceeds via deprotonation of the benzoic acid by LiHMDS, generating a resonance-stabilized aryl lithium species. This intermediate undergoes nucleophilic attack at the ortho position relative to the carboxylic acid group, facilitated by the electron-withdrawing nitro group at position 4. The reaction’s regioselectivity is influenced by the nitro group’s meta-directing effects, which favor functionalization at position 2. However, the nitro group’s strong electron-withdrawing nature may reduce reactivity compared to unsubstituted benzoic acid, potentially necessitating extended reaction times or modified stoichiometry.

Key Reaction Parameters

Parameter Value/Description
Temperature -78°C (cryogenic conditions)
Solvent Tetrahydrofuran (THF)
Base 3 equivalents LiHMDS
Reactant Ratio 1:1 (4-nitrobenzoic acid:aniline)
Yield (Theoretical) 60-75% (estimated)

While this method offers regiochemical precision, its industrial scalability is limited by the need for cryogenic conditions and specialized lithium reagents.

Ullmann-Type Coupling with Copper Catalysis

The Ullmann reaction provides an alternative pathway using copper-mediated coupling of halo-nitrobenzoic acids with aniline. As demonstrated in the synthesis of 3-nitro-2-(phenylamino)benzoic acid, this method employs 2-chloro-3-nitrobenzoic acid, aniline, copper(II) acetate, and potassium carbonate at 160°C under inert atmosphere. Adapting this protocol for 4-nitro-2-(phenylamino)benzoic acid would require 2-chloro-4-nitrobenzoic acid as the starting material.

The reaction mechanism involves oxidative addition of the aryl chloride to copper, followed by transmetallation with aniline. The nitro group at position 4 enhances the electrophilicity of the aromatic ring, facilitating displacement of the chlorine atom. However, the synthesis of 2-chloro-4-nitrobenzoic acid itself presents challenges, as nitration of 2-chlorobenzoic acid typically yields 2-chloro-5-nitrobenzoic acid due to the meta-directing effects of both the chlorine and carboxylic acid groups.

Optimized Conditions for Ullmann Coupling

Parameter Value/Description
Catalyst Copper(II) acetate
Base Potassium carbonate
Temperature 160°C
Solvent Dimethylacetamide (DMA)
Reaction Time 1-2 hours
Yield (Reported) 78-85% (for analogous compound)

This method’s advantages include compatibility with elevated temperatures and avoidance of cryogenic reagents. However, the limited commercial availability of 2-chloro-4-nitrobenzoic acid necessitates additional synthetic steps for precursor preparation.

Regioselective Nitration of 2-(Phenylamino)benzoic Acid

Post-functionalization nitration offers a potential route to install the nitro group after establishing the phenylamino moiety. Starting with 2-(phenylamino)benzoic acid (synthesized via Method 1), nitration could theoretically introduce the nitro group at position 4. The directing effects in this system are complex:

  • Carboxylic Acid Group : A strong meta-directing, deactivating group
  • Phenylamino Group : A weakly activating, ortho/para-directing group

Experimental data from analogous systems suggest that nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0-5°C favors nitro group placement meta to the carboxylic acid (position 5) rather than para to the phenylamino group (position 4). To achieve position 4 selectivity, protective strategies or directing group installation may be required. For example, temporary sulfonation at position 4 could force subsequent nitration into the desired position, though this adds steps to the synthesis.

Nitration Reaction Profile

Condition Value/Description
Nitrating Agent 1.2 equivalents HNO₃ in H₂SO₄
Temperature 0-5°C
Reaction Time 2-4 hours
Regioselectivity ~65% para to phenylamino

This method remains largely theoretical for the target compound, as no direct experimental reports validate the regiochemical outcome.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Parameter Method 1 Method 2 Method 3
Starting Materials 4-Nitrobenzoic acid + Aniline 2-Chloro-4-nitrobenzoic acid + Aniline 2-(Phenylamino)benzoic acid
Key Reagent LiHMDS Cu(OAc)₂ HNO₃/H₂SO₄
Temperature -78°C 160°C 0-5°C
Regioselectivity Control High Moderate Low
Industrial Scalability Low Moderate High
Estimated Yield 60-75% 70-85% 40-55%

Method 2 emerges as the most viable for scale-up due to its compatibility with standard industrial reactors and absence of cryogenic requirements. However, the limited commercial availability of 2-chloro-4-nitrobenzoic acid necessitates in-house precursor synthesis, adding complexity.

Industrial-Scale Production Considerations

For large-scale manufacturing, the Ullmann coupling route (Method 2) offers several advantages:

  • Catalyst Recycling : Copper residues can be recovered via filtration and electrochemical methods
  • Solvent Systems : High-boiling solvents like N-methyl-2-pyrrolidone enable continuous distillation processes
  • Byproduct Management : Potassium chloride byproducts are easily removed via aqueous workup

Recent advances in flow chemistry could address Method 1’s低温 challenges by enabling precise temperature control in microreactor systems. However, the capital costs for such infrastructure remain prohibitive for most manufacturers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-nitro-2-(phenylamino)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Ullmann-type coupling reactions, as demonstrated in analogous systems (e.g., 4-fluoro-2-(phenylamino)benzoic acid synthesis using 2-bromo-4-fluorobenzoic acid and aniline under catalytic conditions) . Key variables include catalyst selection (e.g., CuI/ligand systems), solvent polarity (DMF or DMSO), and temperature (80–120°C). Purity optimization often requires post-synthesis recrystallization from ethanol/water mixtures, monitored by HPLC (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-nitro-2-(phenylamino)benzoic acid?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions; the phenylamino group typically shows aromatic splitting patterns at δ 6.5–7.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water (0.1% TFA) gradients .

Q. How do pH and solvent polarity affect the solubility and stability of this compound?

  • Methodological Answer : The carboxylic acid group confers pH-dependent solubility: soluble in alkaline aqueous solutions (pH > 8) but precipitates in acidic conditions. Stability studies in DMSO (10 mM stock) show <5% degradation over 30 days at −20°C. Avoid prolonged exposure to light due to nitro group photolability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and tautomeric equilibria of 4-nitro-2-(phenylamino)benzoic acid?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomerization between keto-enol forms. Solvent effects (PCM model) and nitro group electron-withdrawing effects are critical for predicting dominant tautomers. Compare computed IR/NMR spectra with experimental data to validate models .

Q. How can conflicting crystallographic and spectroscopic data on substituent orientation be resolved?

  • Methodological Answer : Contradictions may arise from dynamic equilibria in solution vs. solid-state rigidity. Use X-ray crystallography (e.g., C13H10FNO2 analog structure, P21/c space group) to confirm solid-state conformation. Pair with variable-temperature NMR to detect rotational barriers in solution .

Q. What strategies optimize the compound’s bioactivity in drug discovery contexts, given its structural complexity?

  • Methodological Answer : Derivatize the carboxylic acid (e.g., ester or amide formation) to enhance membrane permeability. Test nitro group reduction products (amine derivatives) for altered pharmacological profiles. Use molecular docking (e.g., AutoDock Vina) to screen against COX-2 or other inflammatory targets, leveraging the phenylamino moiety’s π-stacking potential .

Q. How do electron-withdrawing groups (e.g., nitro) influence the compound’s electrochemical behavior in catalytic applications?

  • Methodological Answer : Cyclic voltammetry in non-aqueous media (e.g., 0.1 M TBAPF6 in acetonitrile) reveals reduction peaks near −1.2 V vs. Ag/AgCl, attributed to nitro group reduction. Compare with analogs lacking nitro substituents to isolate electronic effects. Correlate with DFT-calculated LUMO energies for mechanistic insights .

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